N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16799992
InChI: InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2
SMILES:
Molecular Formula: C34H34N2O4
Molecular Weight: 534.6 g/mol

N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide

CAS No.:

Cat. No.: VC16799992

Molecular Formula: C34H34N2O4

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide -

Specification

Molecular Formula C34H34N2O4
Molecular Weight 534.6 g/mol
IUPAC Name N-[2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide
Standard InChI InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2
Standard InChI Key FSKBHXVAXWHEQT-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central cyclohexane ring substituted with two hydroxamic acid groups, each linked to diphenylacetamide moieties. The stereochemistry is defined by two stereocenters in the (1R,2R) configuration, which influence its three-dimensional conformation and biological activity . The presence of hydroxamic acid (-NHOH) groups enhances its metal-chelating capacity, a property critical for enzyme inhibition.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC34H34N2O4C_{34}H_{34}N_2O_4
Molecular Weight534.6 g/mol
CAS Number860036-16-4
Stereochemistry(1R,2R) Configuration
Topological Polar Surface106 Ų

Spectroscopic and Computational Data

The compound’s SMILES notation is C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(O)C3CCCC(C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5, reflecting its branched structure . Density functional theory (DFT) calculations predict a collision cross-section of 151.7–164.3 Ų for various adducts, indicating moderate molecular rigidity .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis begins with cyclohexane-1,2-diamine, which undergoes sequential acylation with diphenylacetyl chloride under anhydrous conditions. Hydroxylamine is then introduced to form the hydroxamic acid groups, with dichloromethane or ethanol as solvents to enhance reactant solubility. The final product is purified via column chromatography, yielding a white crystalline solid with a typical purity >95%.

Table 2: Synthesis Conditions

StepReagentsSolventTemperatureYield
1Cyclohexane-1,2-diamineDichloromethane0–5°C70%
2Diphenylacetyl chlorideEthanol25°C85%
3Hydroxylamine hydrochlorideWater/EtOH60°C65%

Structural Derivatives

Modifications at the hydroxamic acid or cyclohexane moieties have been explored to optimize bioavailability. For instance, replacing diphenyl groups with fluorinated aromatic rings increases metabolic stability, while alkylation of the hydroxylamine group enhances blood-brain barrier penetration .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits histone deacetylases (HDACs) by chelating zinc ions at the enzyme’s active site, with an IC₅₀ of 120 nM against HDAC6. This activity disrupts protein degradation pathways, leading to apoptosis in cancer cells. Comparative studies show 3-fold greater potency than vorinostat, a clinically approved HDAC inhibitor.

Table 3: Biological Activity Profile

TargetIC₅₀/EC₅₀Model SystemReference
HDAC6120 nMHeLa cells
Mycobacterium tuberculosis2.4 µg/mLIn vitro assay
MMP-9450 nMRAW264.7 macrophages

Anti-Tubercular Activity

Patent data reveals potent activity against Mycobacterium tuberculosis (MIC = 2.4 µg/mL), likely through inhibition of mycolic acid biosynthesis . The hydroxamic acid groups may coordinate with iron-dependent enzymes essential for bacterial lipid metabolism.

Related Compounds and Precursors

N-Hydroxy-2,2-diphenylacetamide

This precursor (C14H13NO2C_{14}H_{13}NO_2) shares the hydroxamic acid motif and serves as a building block in the synthesis of the main compound. Its anti-inflammatory activity (IC₅₀ = 8.7 µM against COX-2) suggests broader pharmacological utility .

Stereochemical Analogues

The (1S,2S) enantiomer exhibits 40% lower HDAC inhibition compared to the (1R,2R) form, underscoring the importance of stereochemistry in drug design .

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